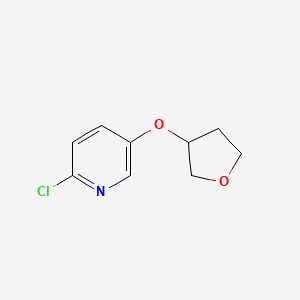

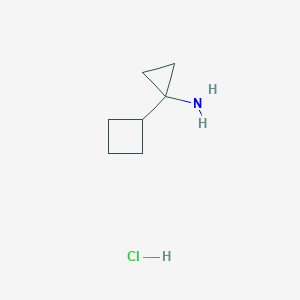

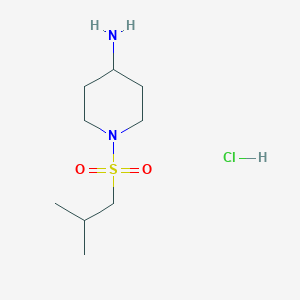

2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine

Overview

Description

Scientific Research Applications

Synthesis and Photophysical Properties

A research study led by Doebelin et al. (2014) developed a method to synthesize pentaarylpyridine derivatives, starting from 2-chloro-3-hydroxypyridine. This process involved sequential Suzuki-Miyaura reactions and highlighted the significance of the 2-OBn pyridine protecting group. The resulting compounds exhibit notable photophysical properties like a large Stokes shift, strong solvatochromism, and high quantum yield, making them promising for designing environment-sensitive probes (Doebelin et al., 2014).

Synthesis of Pyridine Derivatives

Sausln'sh, Chekavlchus, and Duburs (1995) presented a method for synthesizing 4-pyrazolyl- and 4-pyridyl-5-oxo-1, 4, 5, 7-tetrahydrofuro[3, 4b]pyridines. This synthesis utilized 4-chloro- or 4-acetoxyacetoacetic esters in the Hantsch synthesis, emphasizing the versatility of chloro- and acetoxy-substituted pyridines in chemical synthesis (Sausln'sh, Chekavlchus, & Duburs, 1995).

Enzymatic Kinetic Resolution

Busto, Gotor‐Fernández, and Gotor (2006) reported the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase. This process is significant for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine, demonstrating the utility of pyridine derivatives in catalyst synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).

Ortho-Directing Group in Lithiation

Azzouz, Bischoff, Fruit, and Marsais (2006) explored the use of tetrahydropyran-2-yloxy as an ortho-directing group in the lithiation of pyridines. This study provides insights into the regioselective functionalization of pyridines, which is crucial for synthesizing various pyridine-based compounds (Azzouz, Bischoff, Fruit, & Marsais, 2006).

Carboxamide Synthesis

Tozawa, Yamane, and Mukaiyama (2005) developed an effective method for synthesizing carboxamides using tetrakis(pyridine-2-yloxy)silane. This novel reagent serves as a mild dehydrating agent in the formation of carboxamides from carboxylic acids and amines, demonstrating the application of pyridine derivatives in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).

properties

IUPAC Name |

2-chloro-5-(oxolan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNPHMBPRYLXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)

![2-[Cyclopentyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1429996.png)

![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1430000.png)

![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)

![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)